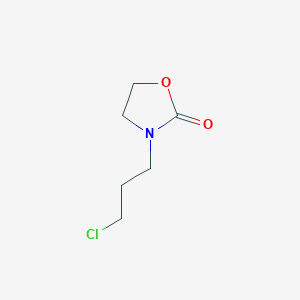

3-(3-CHLOROPROPYL)-1,3-OXAZOLIDIN-2-ONE

Descripción

3-(3-Chloropropyl)-1,3-oxazolidin-2-one is a heterocyclic compound featuring an oxazolidin-2-one core substituted with a 3-chloropropyl group at the 3-position. The oxazolidinone scaffold is widely utilized in medicinal and synthetic chemistry due to its stability, chirality, and versatility as a building block or chiral auxiliary. The chloropropyl substituent introduces a terminal alkyl chloride moiety, which may serve as a reactive site for nucleophilic substitution or cross-coupling reactions.

Propiedades

Fórmula molecular |

C6H10ClNO2 |

|---|---|

Peso molecular |

163.60 g/mol |

Nombre IUPAC |

3-(3-chloropropyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C6H10ClNO2/c7-2-1-3-8-4-5-10-6(8)9/h1-5H2 |

Clave InChI |

CFKDHZJAQJDDJW-UHFFFAOYSA-N |

SMILES canónico |

C1COC(=O)N1CCCCl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloropropyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-chloropropylamine with ethylene carbonate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxazolidinone ring. The reaction conditions include maintaining a temperature of around 80-100°C and stirring the reaction mixture for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 3-(3-chloropropyl)-1,3-oxazolidin-2-one follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired compound.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Chloropropyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Nucleophilic substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile at room temperature.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted oxazolidinones.

Oxidation: Formation of oxazolidinone derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced oxazolidinone derivatives.

Aplicaciones Científicas De Investigación

3-(3-Chloropropyl)-1,3-oxazolidin-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibitors and as a building block for biologically active molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as antimicrobial agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mecanismo De Acción

The mechanism of action of 3-(3-chloropropyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

3-Prop-2-yn-1-yl-1,3-oxazolidin-2-one

- Molecular Formula: C₆H₇NO₂

- Molecular Weight : 125.125 g/mol

- Substituent : Propargyl (CC#C) group at the 3-position.

- Key Properties :

- The alkyne group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).

- Lower molecular weight and higher hydrophobicity compared to chlorinated analogs.

- Applications : Useful in bioconjugation and polymer chemistry due to its alkyne functionality .

3-(Chloroacetyl)-1,3-oxazolidin-2-one

- Molecular Formula: C₅H₆ClNO₃

- Molecular Weight : 163.56 g/mol

- Substituent : Chloroacetyl (ClCH₂CO-) group at the 3-position.

- Key Properties: The electron-withdrawing carbonyl adjacent to chlorine enhances electrophilicity, facilitating nucleophilic substitution (e.g., with amines or thiols).

- Applications : Intermediate in synthesizing amides or thioesters for drug discovery .

Chloropropylate (CAS 5836-10-2)

- Molecular Formula: Not explicitly provided in evidence, but structurally related to chloropropyl esters.

- Key Properties: Known as an acaricide, suggesting bioactivity against mites. The chloropropyl group may contribute to its lipophilicity and environmental persistence.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | Reactivity Highlights | Applications |

|---|---|---|---|---|---|

| 3-(3-Chloropropyl)-1,3-oxazolidin-2-one | C₆H₁₀ClNO₂ | 163.59 (calculated) | 3-Chloropropyl | Alkyl chloride reactivity (SN2, cross-coupling) | Synthetic intermediate, chiral auxiliaries |

| 3-Prop-2-yn-1-yl-1,3-oxazolidin-2-one | C₆H₇NO₂ | 125.125 | Propargyl | Click chemistry, alkyne reactions | Bioconjugation, polymers |

| 3-(Chloroacetyl)-1,3-oxazolidin-2-one | C₅H₆ClNO₃ | 163.56 | Chloroacetyl | Acyl chloride-like reactivity | Amide/thioester synthesis |

| Chloropropylate | Not specified | Not specified | Likely chloropropyl | Lipophilic, bioactivity | Pesticides |

Research Findings and Discussion

Reactivity Differences :

- The chloropropyl group in the target compound is less electrophilic than the chloroacetyl group, making it more suitable for slow SN2 reactions or metal-catalyzed cross-couplings. In contrast, the chloroacetyl derivative reacts rapidly with nucleophiles due to its activated carbonyl .

- The propargyl substituent offers orthogonal reactivity via alkyne-azide cycloaddition, a feature absent in chloropropyl/chloroacetyl analogs .

Physicochemical Properties :

- Lipophilicity increases in the order: chloroacetyl (polar) < chloropropyl (moderate) < propargyl (hydrophobic). This affects solubility and membrane permeability in biological applications.

Synthetic Utility :

- 3-(3-Chloropropyl)-1,3-oxazolidin-2-one could act as a precursor for introducing longer alkyl chains or functional groups via substitution.

- The chloroacetyl variant is ideal for rapid derivatization, while the propargyl compound is tailored for modular bioconjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.